

# Pacritinib pharmacokinetics absorption distribution metabolism excretion

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## Compound Focus: Pacritinib

CAS No.: 937272-79-2

Cat. No.: S547886

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## ADME Properties and Pharmacokinetic Parameters of Pacritinib

The table below summarizes the quantitative ADME data for **pacritinib** from preclinical and human studies.

Parameter	Preclinical Species	Human (Recommended Dose: 200 mg twice daily)
<strong>Absorption</strong>		
• Tmax (h)	Information not available in search results	4 - 5 [1]
• Oral Bioavailability (%)	Mouse: 39%; Rat: 10%; Dog: 24% [2]	Not fully quantified (systemic exposure considered relatively high) [2]
<strong>Distribution</strong>		
• Apparent Volume of Distribution (Vd/F)	Mouse: 14.2 L/kg; Rat: Information not available; Dog: 8.5 L/kg [2]	~229 L (steady-state) [1]

Parameter	Preclinical Species	Human (Recommended Dose: 200 mg twice daily)
• Plasma Protein Binding (%)	Lower than in humans (approx. 5-fold difference) [2]	98.8% [1]
<b>Metabolism</b>		
• Primary Enzyme	CYP3A4 (in vitro) [2]	CYP3A4 (primary) [1]
• Major Metabolites	M1 (oxidation), M2 (dealkylation), M3 (oxidation), M4 (reduction) [2]	M1 and M2 (major circulating, ~10% of parent exposure); others: M3, M4 [2] [1]
<b>Excretion</b>		
• Feces (% of dose)	~91% (mouse, radiolabeled study) [2]	~87% (primarily as metabolites) [1]
• Urine (% of dose)	Information not available in search results	~6% (primarily as metabolites) [1]
• Half-life (t <sub>1/2</sub> )	Mouse: 5.6 h; Rat: Information not available; Dog: 4.6 h [2]	27.7 h (effective half-life) [1]
• Clearance (CL)	Mouse: 8.0 L/h/kg; Rat: 1.6 L/h/kg; Dog: 1.6 L/h/kg [2]	2.09 L/h (apparent clearance) [1]

## Experimental Protocols and Methodologies

The data in the previous section were derived from standardized and validated experimental protocols.

### In Vitro Metabolism and Plasma Protein Binding

- **Objective:** To identify primary metabolic enzymes and metabolites, and to determine plasma protein binding affinity across species [2].
- **Methodology:**

- **Microsomal Incubations:** **Pacritinib** was incubated with **human, mouse, and dog liver microsomes**. Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS) [2].
- **CYP Reaction Phenotyping:** **Pacritinib** was incubated with a panel of **recombinant human cytochrome P450 (CYP) enzymes** to identify the primary metabolizing enzyme [2].
- **Plasma Protein Binding:** The binding affinity was measured in vitro using methods like equilibrium dialysis or ultrafiltration across mouse, dog, and human plasma [2].

## Quantitative Bioanalysis using LC-MS/MS

- **Objective:** To develop a rapid, sensitive, and validated method for quantifying **pacritinib** concentrations in biological matrices (e.g., rat plasma) for PK and drug-drug interaction (DDI) studies [3].
- **Methodology** [3]:
  - **Equipment:** Shimadzu LC-20AT ultraperformance liquid chromatography system coupled with a Shimadzu 8040 triple quadrupole mass spectrometer.
  - **Chromatography:**
    - **Column:** Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm).
    - **Mobile Phase:** Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
    - **Flow Rate:** 0.3 mL/min with a total run time of 3.0 min.
  - **Mass Spectrometry:**
    - **Ionization:** Electrospray Ionization (ESI), positive mode.
    - **Detection:** Multiple Reaction Monitoring (MRM).
    - **Transitions:** m/z 473.25 → 97.15 for **pacritinib**; m/z 441.20 → 138.20 for the internal standard (Ibrutinib).
  - **Validation:** The method was validated per FDA guidelines, demonstrating linearity (1–1500 ng/mL), precision (RSD% <14.52), and acceptable recovery and stability.

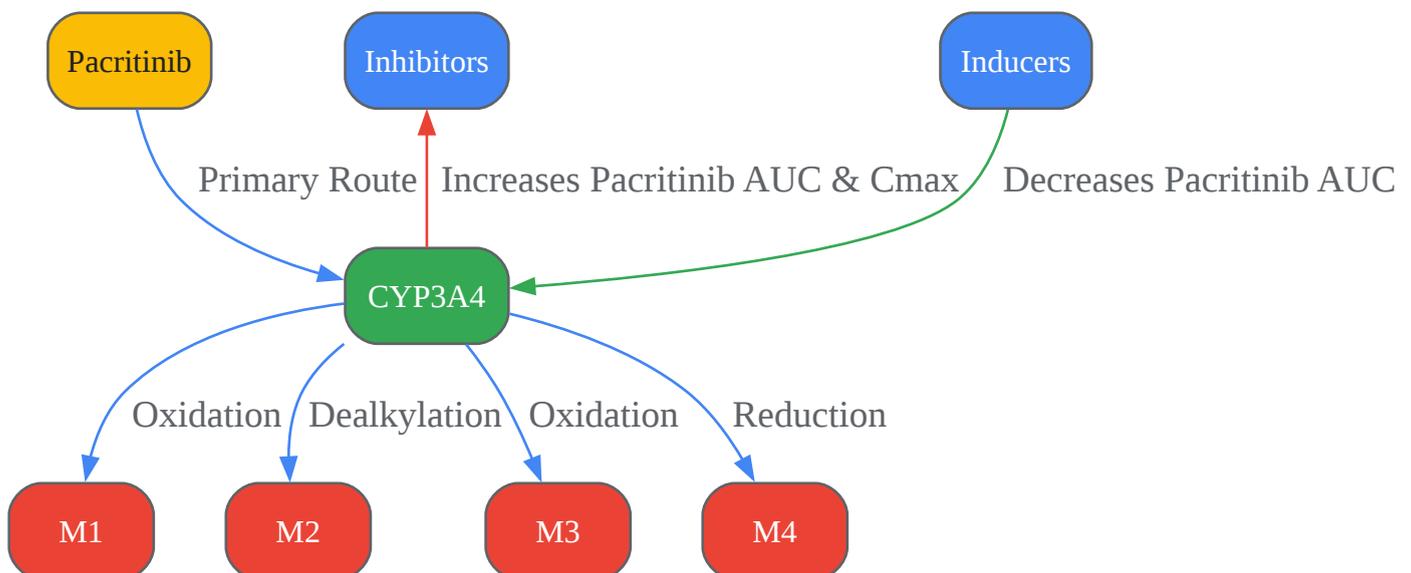
## In Vivo Pharmacokinetic and Mass Balance Studies

- **Objective:** To determine the fundamental PK parameters, absolute oral bioavailability, and routes of elimination in preclinical models and humans [2].
- **Methodology:**
  - **Study Design:** Single or multiple-dose studies were conducted in mice, rats, dogs, and humans. Plasma samples were collected over time and analyzed to determine concentration-time profiles [2].

- **Mass Balance:** A single oral dose of radiolabeled ( $[^{14}\text{C}]$ ) **pacritinib** was administered to mice. Excreta (feces and urine) were collected and analyzed for total radioactivity to determine the mass balance [2].
- **Tissue Distribution:** Utilizing **Quantitative Whole-Body Autoradiography (QWBA)** in mice to visualize the distribution of radioactivity to various tissues and organs after a single dose [2].

## Pacritinib Metabolism and Key Interactions

The following diagram, generated using Graphviz, illustrates the primary metabolic pathway of **pacritinib** and its major drug-drug interactions.



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**Pacritinib** metabolism and key interactions: metabolized primarily by CYP3A4 into four major metabolites, with exposure increased by inhibitors and decreased by inducers.

- **Metabolic Pathway:** **Pacritinib** is primarily metabolized by **CYP3A4** into four major metabolites (M1-M4) [2] [1]. The parent drug is the major circulating component in plasma and is responsible for the primary pharmacologic activity [1].
- **Clinical DDI Evidence:** A study in rats showed that co-administration with the strong CYP3A4 inhibitor **isavuconazole** resulted in a **2.5 to 3.0-fold increase** in **pacritinib** exposure (AUC and Cmax), while the inducer **rifampicin** decreased its AUC by **90%** [3] [1]. This necessitates caution and potential dose adjustments in clinical practice.

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## References

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